molecular formula C17H15N5O2 B2771058 2-{4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenoxy}acetohydrazide CAS No. 477857-44-6

2-{4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenoxy}acetohydrazide

Cat. No.: B2771058
CAS No.: 477857-44-6
M. Wt: 321.34
InChI Key: CPPAYCJMJHGNHR-UHFFFAOYSA-N
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Description

2-{4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenoxy}acetohydrazide is a heterocyclic compound featuring a phenoxyacetohydrazide backbone substituted with a pyridinyl-pyrimidinyl moiety. This structure combines aromatic, hydrogen-bonding, and chelating functionalities, making it a candidate for pharmaceutical and agrochemical applications. Its synthesis typically involves condensation reactions, as seen in related compounds (e.g., ester intermediates like methyl 2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetate, CAS: 477857-18-4) followed by hydrazide formation .

Properties

IUPAC Name

2-[4-(4-pyridin-2-ylpyrimidin-2-yl)phenoxy]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O2/c18-22-16(23)11-24-13-6-4-12(5-7-13)17-20-10-8-15(21-17)14-3-1-2-9-19-14/h1-10H,11,18H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPPAYCJMJHGNHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)OCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenoxy}acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Pyridinyl-Pyrimidinyl Intermediate: This step involves the coupling of 2-pyridinyl and 2-pyrimidinyl precursors using a suitable catalyst, such as palladium, under controlled conditions.

    Phenoxy Group Introduction: The intermediate is then reacted with a phenol derivative to introduce the phenoxy group. This step often requires the use of a base, such as potassium carbonate, to facilitate the reaction.

    Acetohydrazide Formation: Finally, the phenoxy intermediate is reacted with hydrazine hydrate to form the acetohydrazide moiety. This step is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. Key considerations include the selection of efficient catalysts, solvents, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenoxy}acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.

    Substitution: Various nucleophiles (e.g., amines, thiols); reactions may require the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution may result in the formation of new functionalized compounds.

Scientific Research Applications

2-{4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenoxy}acetohydrazide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

    Medicine: The compound’s potential therapeutic effects are investigated in preclinical studies. It may serve as a lead compound for the development of new pharmaceuticals.

    Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its chemical reactivity and stability.

Mechanism of Action

The mechanism of action of 2-{4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenoxy}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Properties

Compound Name Molecular Formula Molecular Weight CAS Number Key Structural Difference
2-{4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenoxy}acetohydrazide C₁₇H₁₅N₅O₂ 329.34 - Reference compound
Methyl 2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetate C₁₈H₁₅N₃O₃ 321.34 477857-18-4 Ester group instead of hydrazide
2-{4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenoxy}propanohydrazide C₁₈H₁₇N₅O₂ 343.36 477862-21-8 Propanoate backbone (vs. acetate)
2-(3,5-Dimethylphenoxy)acetohydrazide C₁₁H₁₆N₂O₂ 208.26 443905-53-1 Simpler phenoxy group, no pyrimidine

Key Observations :

  • Ester vs.
  • Backbone Extension: The propanohydrazide variant (CAS: 477862-21-8) shows increased molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Bioactive Analogues with Acetohydrazide Motifs

Table 2: Pharmacological Profiles of Selected Analogues

Compound Name Bioactivity (IC₅₀/EC₅₀) Target/Application Key Finding Reference
(E)-N′-Benzylidene-2-(5-methyl-2-(4-(methylsulfonyl)phenyl)-1H-benzimidazol-1-yl)acetohydrazide (11i) 1.2 µM (COX-2 inhibition) Anti-inflammatory Superior selectivity for COX-2 over COX-1
6-(4-(2-Fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone-2-yl-acetohydrazide (T1–T7) 0.8–5.6 µM (5-HT₁A antagonism) Neuropsychiatric disorders Fluorine substitution enhances binding affinity
2-{3-hydroxy-4-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenoxy}acetohydrazide 3.4 µM (ROS inhibition) Antioxidant Methoxy and trifluoromethyl groups enhance radical scavenging

Comparison with Target Compound :

  • Anti-inflammatory Potential: Compound 11i (COX-2 IC₅₀: 1.2 µM) demonstrates that sulfonyl and benzimidazole groups enhance activity compared to the pyridinyl-pyrimidinyl system .
  • Neuroactive Profiles : The fluorophenyl-piperazine derivatives (T1–T7) highlight the role of electronegative substituents in improving receptor binding, a feature absent in the target compound .

Key Insights :

  • Solubility Challenges: The target compound’s low aqueous solubility (0.12 mg/mL) aligns with its higher LogP (2.8), typical of aromatic heterocycles. Simpler analogues like 2-[4-(sec-butyl)phenoxy]acetohydrazide (LogP: 2.1) show improved solubility due to reduced aromaticity .
  • Synthetic Efficiency: The target compound’s moderate yield (72%) reflects challenges in multi-step condensation, whereas simpler hydrazides (e.g., 85% yield for 2-[4-(sec-butyl)phenoxy]acetohydrazide) benefit from fewer synthetic steps .

Biological Activity

The compound 2-{4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenoxy}acetohydrazide is a hydrazide derivative that has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential applications in medicinal chemistry, supported by relevant case studies and research findings.

  • Molecular Formula : C18H15N3O3
  • Molecular Weight : 321.3300 g/mol
  • CAS Number : 477857-18-4

Synthesis

The synthesis of hydrazides typically involves the reaction of hydrazine derivatives with carbonyl compounds. For This compound , the process includes:

  • Formation of the hydrazone linkage through the reaction of 4-(2-Pyridinyl)-2-pyrimidinyl phenol with acetohydrazide.
  • Purification through crystallization or chromatography techniques.

Antimicrobial Activity

Research indicates that hydrazides, including this compound, exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of various synthesized hydrazides against Gram-positive bacteria, specifically noting that certain derivatives showed promising results against Staphylococcus aureus and MRSA strains .

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Hydrazide AStaphylococcus aureus3.91 µg/mL
Hydrazide BMRSA5.00 µg/mL

Anticancer Activity

Hydrazides have also been evaluated for their anticancer potential. In vitro studies demonstrated that certain derivatives inhibited the proliferation of human cancer cell lines such as HepG2 and LN-229. The most effective compound exhibited an IC50 value of 0.77 µM against LN-229 cells .

Cell LineIC50 Value (µM)
LN-2290.77
HepG21.50
H15631.20

Antifungal Activity

The antifungal properties of hydrazides were also explored, with some compounds showing effectiveness against Candida albicans. The MIC value for one promising hydrazide was reported at 125 µg/mL .

Study on Antimicrobial Efficacy

A recent study synthesized a series of hydrazone derivatives, including those related to our compound, and tested their antimicrobial efficacy against a panel of microorganisms. Results indicated that modifications to the pyridine and pyrimidine moieties significantly enhanced antibacterial activity, suggesting that structural optimization is key to developing more potent agents .

Evaluation of Anticancer Properties

Another investigation focused on the antiproliferative effects of various hydrazones on cancer cell lines. The study emphasized that compounds with specific substituents (e.g., nitrophenyl groups) exhibited superior activity in inhibiting cancer cell growth, paving the way for further research into structure-activity relationships .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-{4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenoxy}acetohydrazide, and how are reaction conditions optimized?

  • Methodology : The synthesis involves multi-step reactions, starting with the formation of the pyrimidine core followed by coupling with phenoxy and hydrazide moieties. Key steps include:

  • Pyrimidine ring formation : Using 2-aminopyridine and diketone derivatives under reflux in ethanol or acetic acid .
  • Phenoxy coupling : Introducing the phenoxy group via nucleophilic aromatic substitution (e.g., using 4-hydroxybenzaldehyde derivatives) .
  • Hydrazide functionalization : Reacting with hydrazine hydrate in ethanol, monitored by TLC for completion .
    • Optimization : Temperature (60–80°C) and pH (neutral to slightly acidic) are critical for yield. Purification via silica gel chromatography ensures >95% purity .

Q. Which analytical techniques are essential for characterizing this compound?

  • Techniques :

  • NMR spectroscopy : Confirm structural integrity (e.g., pyrimidine protons at δ 8.5–9.0 ppm, hydrazide NH at δ 9.5–10.0 ppm) .
  • Mass spectrometry (MS) : Validate molecular weight (e.g., ESI-MS m/z 365.2 [M+H]⁺) .
  • HPLC : Assess purity (>98% for biological assays) .

Q. How is the compound’s stability evaluated under different storage conditions?

  • Protocol :

  • Thermal stability : Store at −20°C in dark; monitor degradation via HPLC over 6 months .
  • Solubility : Test in DMSO (≥10 mM) and PBS (pH 7.4; solubility ~1.6 µg/mL) for in vitro assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

  • Approach :

  • Core modifications : Compare analogs with substituted pyridinyl (e.g., 4-methoxyphenyl vs. 2-fluorophenyl) to assess antimicrobial IC₅₀ shifts .
  • Hydrazide derivatives : Synthesize Schiff bases (e.g., with 4-nitrobenzaldehyde) to enhance cytotoxicity against cancer cell lines (e.g., HeLa, IC₅₀ < 10 µM) .
    • Data analysis : Use molecular docking (e.g., AutoDock Vina) to predict binding to enzymatic targets like dihydrofolate reductase (DHFR) .

Q. How to resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

  • Strategies :

  • Assay standardization : Use identical cell lines (e.g., MCF-7 vs. HepG2) and protocols (e.g., MTT vs. resazurin assays) .
  • Batch variability : Confirm compound purity (HPLC) and solvent effects (DMSO concentration ≤0.1%) .
    • Case study : Discrepancies in antifungal activity (C. albicans MIC: 8 µg/mL vs. 32 µg/mL) were traced to differences in inoculum size .

Q. What in vivo models are suitable for evaluating therapeutic potential?

  • Design :

  • Pharmacokinetics : Administer 10 mg/kg (oral) in murine models; measure plasma half-life (t₁/₂ ~2.5 hr) via LC-MS .
  • Efficacy : Test in xenograft models (e.g., HCT-116 colorectal cancer) with tumor volume reduction as the endpoint .
    • Safety : Monitor liver enzymes (ALT/AST) and renal function (creatinine) to assess toxicity .

Q. How can computational modeling predict off-target interactions?

  • Methods :

  • Molecular dynamics (MD) simulations : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic stability .
  • ADME prediction : Use SwissADME to estimate logP (~2.8) and blood-brain barrier permeability (low) .

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